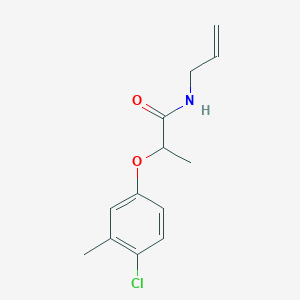![molecular formula C14H19NO2 B4506397 N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4506397.png)
N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.141578849 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural and Herbicidal Applications
Research on dimethylpropynylbenzamides, similar in structure to the compound , has demonstrated potential in agricultural settings as herbicides. These compounds exhibit herbicidal activity on annual and perennial grasses and could be beneficial in forage legumes, certain turf grasses, and cultivated crops, indicating a potential application area for N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide in agriculture and pest management (Viste, Cirovetti, & Horrom, 1970).
Inhibition of Plant Cell Mitosis
Studies on N-substituted benzamides have shown they can act as potent inhibitors of mitosis in plant cells. This action is linked to the specific substitution patterns on the phenyl ring, which could suggest a role for this compound in the study of cell division and growth in plants, potentially contributing to the development of new plant growth regulators (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Chemistry and Synthetic Applications
Research in synthetic chemistry has explored the stereoselective allylation of amides, leading to the development of novel compounds with varied applications, including as intermediates in the synthesis of more complex molecules. The methodologies developed for these reactions could be applicable to the synthesis and functionalization of compounds like this compound, thereby opening new avenues in synthetic and medicinal chemistry (Taniguchi, Oshima, & Utimoto, 1995).
Material Science and Electrochromic Properties
The study of conducting polymers and their electrochromic properties has seen the incorporation of various substituents into polymer backbones, affecting their electrochromic performance. While this compound is not directly mentioned, the exploration of substituted polymers suggests potential research into the electrochromic properties of derivatives of this compound, which could be of interest in the development of new materials for electronic and display technologies (Chang, Wang, Wu, & Sun, 2014).
Propriétés
IUPAC Name |
2,2-dimethyl-N-(4-prop-2-enoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHNIYAFTBCTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperazin-2-one](/img/structure/B4506318.png)
![1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4506338.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4506341.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4506349.png)
![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)

![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4506379.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-2,2-dimethylpropanamide](/img/structure/B4506405.png)
![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B4506425.png)
